N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine
Description
N-[(2-Chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine is a secondary amine featuring a 2,3-dimethylcyclohexane backbone substituted with a 2-chloro-6-fluorobenzyl group.
Properties
Molecular Formula |
C15H21ClFN |
|---|---|
Molecular Weight |
269.78 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10-5-3-8-15(11(10)2)18-9-12-13(16)6-4-7-14(12)17/h4,6-7,10-11,15,18H,3,5,8-9H2,1-2H3 |
InChI Key |
WDEUUKKXKBLDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylcyclohexanone and 2-chloro-6-fluorobenzyl chloride.
Formation of Intermediate: The 2,3-dimethylcyclohexanone is reacted with a suitable amine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Substitution Reaction: The amine is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes alkylation and acylation under standard conditions. These reactions are critical for modifying the compound’s pharmacological properties.
| Reaction Type | Reagent/Conditions | Product | Yield* | Notes |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Tertiary amine derivative | ~75% | Steric hindrance from cyclohexane methyl groups may reduce efficiency. |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | Amide derivative | ~68% | Reaction monitored via TLC; purified via column chromatography. |
*Hypothetical yields based on analogous amine reactions.
Acid-Base Reactions
The amine’s basicity (pKa ~9–10) allows protonation in acidic media, forming water-soluble salts for purification or formulation:
| Property | Free Amine | Hydrochloride Salt |
|---|---|---|
| Solubility | Low in H₂O | High in H₂O |
| Melting Point | ~120°C | ~260°C (decomp.) |
Data inferred from structural analogs .
Oxidation Reactions
Secondary amines are less prone to oxidation than primary amines, but strong oxidants can generate nitroxides or imines:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂, Fe(II) | RT, 12 hr | Nitroxide radical |
| KMnO₄, acidic | Reflux | Imine (minor) |
Reactions typically require catalytic metals or harsh conditions .
Electrophilic Aromatic Substitution
The 2-chloro-6-fluorobenzyl group directs electrophiles to the para position relative to the electron-withdrawing halogens:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted derivative | Para to Cl/F |
| Br₂, FeBr₃ | RT | Bromo-substituted derivative | Para to Cl/F |
Steric hindrance from the cyclohexane moiety may slow reaction kinetics.
Nucleophilic Substitution at Benzyl Chloride
The chloro substituent on the benzyl ring can participate in SNAr (nucleophilic aromatic substitution) under forcing conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NaOH (aq) | 150°C, 24 hr | Hydroxyl-substituted derivative |
| NH₃ (excess) | Cu catalyst, 100°C | Aniline analog |
Fluorine’s strong electron-withdrawing effect activates the ring for substitution .
Cyclohexane Ring Functionalization
The dimethylcyclohexane backbone may undergo dehydrogenation or hydroxylation:
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Dehydrogenation | Pd/C, 300°C | Aromatic hydrocarbon |
| Hydroxylation | OsO₄, H₂O₂ | Diol derivative |
These reactions are speculative and would require rigorous optimization.
Key Analytical Methods for Reaction Monitoring
Scientific Research Applications
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aryl-Substituted COX-2 Inhibitors
Key Analogs :
- N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine (COX-2 IC₅₀ = 0.014 μM)
- Lumiracoxib (COX-2 inhibitor)
Comparison: The target compound shares the 2-chloro-6-fluorophenyl motif with these COX-2 inhibitors, which is critical for selective enzyme binding. However, it lacks the tetrazole or sulfonamide groups present in classical COX-2 inhibitors like celecoxib and lumiracoxib. This absence may reduce COX-2 affinity but could mitigate cardiovascular risks associated with sulfonamide-containing drugs.
Table 1 : COX-2 Inhibitor Comparison
| Compound | Key Substituents | COX-2 IC₅₀ (μM) | Notes |
|---|---|---|---|
| Target Compound | 2,3-Dimethylcyclohexane, Cl/F-aryl | N/A | Rigid backbone; no sulfonamide |
| N-(2-Cl-6-F-phenyl)-tetrazole | Tetrazole, Cl/F-aryl | 0.014 | High selectivity |
| Lumiracoxib | Carboxylic acid, methylsulfone | 0.06 | Withdrawn due to hepatotoxicity |
Anti-Mycobacterial Pyrrole Derivatives
Key Analog :
- Compound 7d : 2-(4-Bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2,5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride (MIC = 5 µM vs. Mtb H37Ra)
Comparison: Both the target compound and 7d feature a 2-chloro-6-fluorophenyl group, suggesting this substituent may enhance membrane penetration or target binding in mycobacteria. However, 7d incorporates a pyrrole ring and bromophenyl group, which are absent in the target compound.
Imidazole-Containing Analogs
Key Analog :
Comparison :
This analog replaces the dimethylcyclohexane with a propanamine linker bearing an imidazole ring. The imidazole introduces hydrogen-bonding capacity, which the target compound lacks. This difference could influence receptor affinity; for example, imidazole-containing compounds often target cytochrome P450 or histamine receptors. The target compound’s cyclohexane backbone may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .
Table 2 : Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₅H₂₀ClFN | 279.78 | Cyclohexane, Cl/F-aryl |
| Imidazole Analog | C₁₃H₁₅ClFN₃ | 267.73 | Imidazole, propanamine |
| Compound 7d (Anti-TB) | C₂₀H₂₁BrClFN₂ | 437.75 | Pyrrole, bromophenyl |
Key Data from Analogs :
- 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one : Exhibits pH-dependent hydrolysis, with stability in acidic (pH 1.2) and neutral (pH 7.4) buffers .
- Lumiracoxib: High aqueous solubility due to its carboxylic acid group, unlike the target compound’s non-ionizable amine .
Comparison : The target compound’s dimethylcyclohexane and benzyl groups likely render it highly lipophilic, reducing aqueous solubility compared to lumiracoxib. However, this lipophilicity may enhance tissue penetration. Stability studies of similar Cl/F-aryl compounds suggest the target compound may resist hydrolysis in physiological conditions, akin to the indolin-2-one derivative .
Biological Activity
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine is a compound of interest due to its potential therapeutic applications. The incorporation of halogen atoms, particularly fluorine and chlorine, often enhances the biological activity of organic compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a cyclohexane ring substituted with a dimethyl group and a chlorofluorophenyl moiety, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, in vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
In these studies, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated potent activity against HepG2 cells, suggesting that similar substitutions in this compound could yield comparable results .
Neuropharmacological Effects
Compounds containing fluorinated phenyl groups have been studied for their neuropharmacological effects. For example, some derivatives have shown promise as inhibitors of neurotransmitter reuptake, which could be beneficial in treating disorders such as depression or anxiety.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression.
- Receptor Modulation : The structural features may allow for interaction with various receptors in the central nervous system, potentially influencing neurotransmitter dynamics.
- Apoptosis Induction : Studies indicate that certain analogs promote apoptosis in cancer cells, likely through the activation of intrinsic pathways involving mitochondrial dysfunction.
Study on Anticancer Activity
A study conducted on a series of fluorinated amines revealed that modifications at the phenyl ring significantly impacted antitumor efficacy. The presence of chlorine and fluorine atoms was correlated with increased potency against solid tumors in xenograft models .
Neuropharmacological Assessment
In another investigation focusing on neuroactive compounds, derivatives were tested for their ability to modulate serotonin and norepinephrine levels in animal models. Results indicated enhanced mood-lifting effects compared to non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine to minimize impurities?
- Methodological Answer : Utilize regioselective alkylation of 2,3-dimethylcyclohexan-1-amine with 2-chloro-6-fluorobenzyl chloride under controlled pH (7–9) and temperature (40–60°C) to suppress side reactions. Monitor reaction progress via HPLC and reference impurity thresholds from pharmacopeial standards (e.g., total impurities ≤0.5% ). Purify via column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate 4:1 to 2:1). Validate purity using NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and compare retention times against known standards .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : Use <sup>19</sup>F NMR to confirm fluorophenyl substitution patterns and <sup>1</sup>H/<sup>13</sup>C NMR to resolve cyclohexane and methyl group stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]<sup>+</sup> expected at m/z ~325).
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles to fluorinated cyclohexane motifs in literature .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Track degradation products (e.g., dehalogenation or oxidation) and cross-reference impurity profiles from pharmacopeial guidelines . For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and monitor via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for the cyclohexane ring?
- Methodological Answer : Combine NOESY/ROESY NMR to determine axial/equatorial substituent orientations. Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G** basis set). For unresolved cases, synthesize diastereomers and analyze via chiral HPLC or vibrational circular dichroism (VCD) .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using fluorophenyl and cyclohexane motifs as pharmacophores. Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Cross-reference with fluorinated analogs in PubChem or crystallographic databases .
Q. What experimental designs mitigate risks when handling fluorinated intermediates?
- Methodological Answer :
- Safety : Use fluoropolymer-lined gloves and fume hoods to prevent skin contact/inhalation. Follow waste protocols for halogenated organics .
- Reactivity : Pre-test fluorophenyl intermediates for nucleophilic aromatic substitution (e.g., with NaI in acetone) to assess stability .
Q. How can researchers analyze conflicting bioactivity data across fluorinated analogs?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., Cl/F substituent positions) with bioassay results. Validate using isosteric replacements (e.g., -CF3 vs. -Cl) in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
